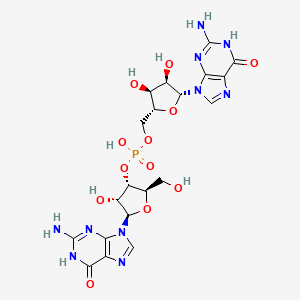

Guanylyl-(3'-5')-guanosine

Description

Properties

CAS No. |

3353-33-1 |

|---|---|

Molecular Formula |

C20H25N10O12P |

Molecular Weight |

628.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI Key |

MNXLMHSUERRXOE-MHARETSRSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

RNase U2 Catalyzed Synthesis

A prominent method for preparing guanylyl-(3'-5')-guanosine involves the enzymatic transfer of phosphoryl groups using RNase U2, an enzyme partially purified from Ustilago sphaerogena. This enzyme specifically cleaves internucleotide bonds between 3' purine nucleotides and 5' hydroxyl groups of adjacent nucleotides in RNA, facilitating the formation of 3',5'-linked dinucleotides like this compound.

-

- Guanosine 2',3'-cyclic phosphate acts as the phosphoryl donor.

- RNase U2 transfers the phosphoryl group to a phosphate acceptor, resulting in guanylyl-(3',5')-nucleoside.

- Reaction conditions typically involve incubation at 4°C in acetate buffer (pH 4.5).

- The reaction mixture is then purified via Sephadex G-25 gel filtration chromatography.

-

- Guanosine cyclic phosphate: 960 O.D.260 units

- Adenosine cyclic phosphate: 480 O.D.260 units

- RNase U2: 6 units

- Buffer: 0.1 M acetate buffer at pH 4.5

- Incubation time: 19 hours at 4°C

-

- The enzymatic reaction yields this compound with high specificity and yield.

- Glyoxalation can be applied to protect guanosine cyclic phosphate during the reaction to prevent cyclic ester cleavage.

This method benefits from the enzyme's specificity and mild reaction conditions, preserving the integrity of sensitive nucleotide structures.

RNase N and RNase T Comparison

Other RNases like RNase N and RNase T have been used to synthesize guanylyl-(3'-5')-nucleosides, but RNase N reportedly provides higher yields of guanylyl-(3'-5')-oligonucleotides compared to RNase T. This suggests enzyme choice critically affects synthesis efficiency.

Chemical Synthesis Approaches

Protection and Activation Strategies

Chemical synthesis of this compound involves multi-step protection of hydroxyl groups and selective phosphorylation:

Protection of Hydroxyl Groups:

- Guanosine derivatives are protected at the 2' and 3' hydroxyls using orthoacetate or tetrahydropyranyl groups.

- For example, N2-5'-O-dibenzoyl guanosine derivatives undergo acetylation and tetrahydropyranyl protection to yield selectively protected intermediates.

- These protecting groups prevent side reactions during phosphorylation steps.

-

- The 5'-hydroxyl group is converted to a triphenylmethoxyacetate to ensure phosphorylation occurs only at the 3'-hydroxyl.

- Phosphorylation reagents such as phosphorochloridates are used under anhydrous conditions in pyridine.

- The reaction mixture is maintained under nitrogen and protected from light to prevent degradation.

- Post-reaction work-up involves aqueous extraction and chromatographic purification.

-

- Overall yields for protected guanosine derivatives range from 40% to 67% depending on the step and conditions.

- Fractional crystallization and silica gel chromatography are used to separate diastereomers formed during protection steps.

This chemical approach allows for the synthesis of this compound with defined stereochemistry and is suitable for incorporation into oligonucleotide sequences for further biochemical applications.

Salt Formation and Characterization

- The tetramethylammonium salt of this compound can be prepared via cation-exchange techniques.

- This salt form reduces self-association of the dinucleotide in solution, facilitating detailed spectroscopic characterization by FTIR and NMR.

- Such preparation is essential for studying the compound's solution behavior and intermolecular interactions.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:

Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.

Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.

Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.

Oxidation: Oxidizing agents like iodine or hydrogen peroxide.

Substitution: Strong nucleophiles like sodium methoxide or ammonia.

Major Products:

Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.

Oxidation: Oxidized guanine derivatives.

Substitution: Substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

Guanylyl-(3’-5’)-guanosine has several applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of nucleotides.

Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.

Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.

Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features of GpG and Related Dinucleotides/Cyclic Nucleotides

Key Observations :

- Linkage Specificity : Unlike c-di-GMP or cGAMP, GpG lacks cyclic or mixed linkages, limiting its ability to form rigid secondary structures.

- Cation Effects: GpG’s aggregation is highly cation-dependent, whereas c-di-GMP requires divalent cations for enzymatic turnover .

- Thermodynamic Stability: GpG’s non-cooperative self-association contrasts with c-di-GMP’s cooperative assembly into G-quadruplexes .

Key Insights :

Biological Activity

Guanylyl-(3'-5')-guanosine (GpG) is a dinucleotide that plays a significant role in various biological processes, particularly those involving cyclic guanosine monophosphate (cGMP) signaling pathways. This article explores the biological activity of GpG, its mechanisms of action, and its implications in cellular functions, supported by diverse research findings and case studies.

GpG is involved in the synthesis of cGMP, a crucial second messenger that mediates various physiological responses. The synthesis of cGMP is catalyzed by guanylate cyclase enzymes, which are activated by nitric oxide (NO). This activation leads to an increase in cGMP levels in various tissues, influencing numerous cellular processes such as vasodilation, neurotransmission, and immune responses .

Key Points:

- Activation by Nitric Oxide : NO activates guanylate cyclase, resulting in increased cGMP levels. This effect has been documented across multiple tissue types including liver, lung, heart, and brain .

- Role in Signal Transduction : cGMP acts on protein kinases and ion channels, modulating cellular functions like muscle contraction and neuronal signaling .

Case Studies

- Stomatal Closure in Plants : Research has shown that GpG plays a role in stomatal closure during abiotic stress conditions. The NO-cGMP signaling pathway has been implicated in this process, highlighting GpG's importance in plant physiology .

- Neuronal Signaling : In neuronal tissues, GpG influences neurotransmitter release and synaptic plasticity. Studies indicate that increased cGMP levels enhance the release of neurotransmitters such as dopamine and serotonin .

Comparative Analysis of Biological Effects

Spectroscopic Characterization

Recent studies have utilized spectroscopic techniques to characterize GpG. The preparation of its tetramethylammonium salt has allowed for detailed analysis using FTIR and NMR spectroscopy. These studies revealed insights into the self-association properties of GpG in solution, indicating weak intermolecular interactions primarily through base stacking and hydrogen bonding .

Implications for Disease

Research indicates that alterations in cGMP signaling pathways can lead to pathological conditions. For instance, decreased levels of cyclic guanosine monophosphate have been associated with insulin resistance in patients with leprechaunism, suggesting potential therapeutic targets involving GpG modulation .

Q & A

Basic Research Questions

Q. What is the structural and functional distinction between guanosine 3',5'-cyclic monophosphate (cGMP) and its linear counterparts like GMP or GDP?

- Structural Differentiation : cGMP features a cyclic phosphate bridge between the 3' and 5' hydroxyl groups of ribose, distinguishing it from linear GMP (5'-monophosphate) or GDP (5'-diphosphate). This cyclic structure confers unique conformational stability and binding specificity to effector proteins like protein kinases and ion channels .

- Functional Role : As a second messenger, cGMP mediates cellular responses to nitric oxide (NO) and natriuretic peptides. For example, in visual transduction, cGMP regulates photoreceptor ion channels, whereas linear GDP/GTP are involved in energy transfer and G-protein signaling .

Q. What methodologies are commonly employed to quantify cGMP levels in cellular systems?

- HPLC with UV Detection : Reverse-phase HPLC coupled with UV detection at 280 nm allows separation and quantification of cGMP in biological extracts. Peaks are identified using retention times and spiked standards, achieving sensitivity down to nanomolar concentrations .

- Mass Spectrometry (LC-MS/MS) : High-resolution LC-MS/MS provides superior specificity, distinguishing cGMP from structural analogs. Predicted fragmentation patterns (e.g., m/z 345.1 → 152.1) and isotopic labeling improve quantification in complex matrices .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Commercial kits use anti-cGMP antibodies for high-throughput screening, though cross-reactivity with cAMP requires validation using blocking reagents .

Advanced Research Questions

Q. How can researchers design experiments to differentiate cGMP-mediated signaling from cross-talk with cAMP pathways?

- Pharmacological Inhibition : Use selective inhibitors like ODQ (soluble guanylate cyclase inhibitor) or Rp-8-Br-PET-cGMPS (cGMP-dependent protein kinase blocker) to isolate cGMP effects. Parallel experiments with cAMP analogs (e.g., 8-Br-cAMP) control for pathway overlap .

- Genetic Knockdown Models : CRISPR/Cas9 targeting of cGMP-specific effectors (e.g., PKG) versus cAMP effectors (e.g., PKA) clarifies pathway-specific contributions .

- Simultaneous Multiplex Assays : Dual FRET reporters (e.g., cGMP-green fluorescent protein and cAMP-red fluorescent protein) enable real-time, live-cell imaging of both nucleotides .

Q. What are the critical considerations for ensuring cGMP stability during experimental procedures?

- Storage Conditions : cGMP sodium salt is hygroscopic and degrades at room temperature. Store lyophilized powder at -20°C in desiccated containers; reconstitute in ultrapure water (50 mg/mL) and aliquot to avoid freeze-thaw cycles .

- Buffer Compatibility : Avoid alkaline buffers (pH > 8.0) or divalent cations (e.g., Mg²⁺), which accelerate cyclic phosphate hydrolysis. Use 10 mM Tris-HCl (pH 7.4) with 1 mM EDTA for optimal stability .

- Degradation Monitoring : Regular HPLC or LC-MS/MS checks for decyclization products (e.g., linear GMP) ensure sample integrity .

Q. How should conflicting data regarding cGMP's role in specific pathways be analyzed and resolved?

- Orthogonal Validation : Combine ELISA with LC-MS/MS to confirm cGMP concentration discrepancies. For example, immunoassays may overestimate due to antibody cross-reactivity, whereas MS provides absolute quantification .

- Context-Dependent Factors : Assess tissue-specific expression of phosphodiesterases (PDEs) that hydrolyze cGMP. For instance, PDE5 inhibition (e.g., sildenafil) elevates cGMP in vascular smooth muscle but not in retinal cells .

- Meta-Analysis Frameworks : Use bioinformatics tools (e.g., KEGG pathway enrichment) to reconcile contradictory results across studies, identifying confounding variables like cell type or stimulus duration .

Key Takeaways

- cGMP’s cyclic structure underpins its role as a second messenger, requiring specialized analytical methods (HPLC, MS) for accurate detection.

- Pathway cross-talk and degradation artifacts necessitate rigorous experimental controls and orthogonal validation.

- Proper handling (-20°C storage, neutral buffers) is critical to maintain cGMP integrity in biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.